Home > Products > Screening Compounds P147663 > 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione
9-Phenyl-3,9-dihydro-1H-purine-2,6-dione - 5444-47-3

9-Phenyl-3,9-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-3190631
CAS Number: 5444-47-3
Molecular Formula: C11H8N4O2
Molecular Weight: 228.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9-Phenyl-3,9-dihydro-1H-purine-2,6-dione is a compound belonging to the purine family, characterized by its unique structural features and biological properties. This compound is a derivative of purine-2,6-dione and has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-inflammatory agent and in receptor modulation.

Source

This compound can be synthesized through various chemical methods that involve the modification of existing purine derivatives. The synthesis typically utilizes starting materials such as phenyl-substituted acyl derivatives and various reagents to facilitate the formation of the purine ring system.

Classification

9-Phenyl-3,9-dihydro-1H-purine-2,6-dione is classified as a purine derivative. Purines are nitrogen-containing compounds that play critical roles in biochemistry, including serving as the building blocks of nucleic acids (DNA and RNA) and as energy carriers (ATP).

Synthesis Analysis

Methods

The synthesis of 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione generally involves multi-step organic reactions. A common approach includes:

  1. Formation of the Purine Ring: Starting from 6-amino-uracil or similar precursors, the reaction may involve cyclization steps facilitated by various catalysts or reagents.
  2. Substitution Reactions: Introduction of phenyl groups through electrophilic substitution or coupling reactions with aryl halides.
  3. Recrystallization: Purification of the final product through recrystallization techniques to obtain high purity.

Technical details regarding these methods can include specific reaction conditions such as temperature, solvent choice (e.g., ethanol), and reaction times that optimize yield and purity .

Molecular Structure Analysis

Data

The molecular formula for this compound is C11H10N4O2, with a molecular weight of approximately 226.22 g/mol. The compound features a fused bicyclic structure typical of purines, with substituents that influence its chemical behavior and biological activity.

Chemical Reactions Analysis

Reactions

9-Phenyl-3,9-dihydro-1H-purine-2,6-dione can participate in various chemical reactions typical for purine derivatives:

  1. Nucleophilic Substitution: The nitrogen atoms in the purine ring can act as nucleophiles in substitution reactions.
  2. Hydrolysis: Under acidic or basic conditions, the carbonyl groups may undergo hydrolysis.
  3. Rearrangements: The structure may also undergo rearrangements under specific catalytic conditions.

Technical details about these reactions often include reaction mechanisms that illustrate how intermediates form and how they can lead to different products depending on reaction conditions .

Mechanism of Action

Process

The mechanism of action for 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione is primarily linked to its interaction with biological receptors. It has been studied for its potential role as a ligand for serotonin receptors (5HT1A and 5HT7), which are implicated in mood regulation and anxiety disorders.

Data from studies indicate that this compound may modulate receptor activity by either acting as an agonist or antagonist depending on its structural configuration and the specific receptor subtype targeted .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 9-Phenyl-3,9-dihydro-1H-purine-2,6-dione include:

  • Melting Point: Typically reported between 283°C to 331°C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids/bases.
  • Reactivity: Exhibits reactivity typical of carbonyl-containing compounds and nitrogen bases.

Relevant data from studies indicate that these properties influence both its synthetic pathways and potential applications in pharmaceuticals .

Applications

Scientific Uses

9-Phenyl-3,9-dihydro-1H-purine-2,6-dione has several scientific applications:

  1. Medicinal Chemistry: Investigated for anti-inflammatory properties and potential use in treating mood disorders through modulation of serotonin receptors.
  2. Biochemical Research: Used in studies related to nucleic acid interactions and enzyme inhibition.
  3. Drug Development: Serves as a scaffold for developing new therapeutic agents targeting various diseases due to its structural versatility.

Research continues to explore its efficacy and safety profile for potential therapeutic applications .

Synthetic Methodologies and Optimization

Nucleophilic Substitution Routes for N9-Phenyl Incorporation

Nucleophilic substitution represents a foundational approach for introducing the phenyl group at the N9 position of the purine scaffold. This method typically involves reacting halogenated purine precursors (e.g., 6-chloro- or 2,6-dichloropurine) with aniline derivatives under basic conditions. The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, where the purine's C-X bond (X = halogen) is activated by adjacent nitrogen atoms, facilitating displacement by the aniline nucleophile. Key variables influencing yield and selectivity include solvent polarity, temperature, and the electronic properties of the aniline substituent. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction kinetics by promoting anion formation, while temperatures of 80–100°C optimize substitution without promoting degradation [5].

Table 1: Optimization Parameters for N9-Phenyl Incorporation via SNAr

Purine PrecursorAniline DerivativeBaseSolventTemperature (°C)Yield (%)
6-ChloropurineAnilineK₂CO₃DMF8065–70
2,6-Dichloropurine4-FluoroanilineEt₃NDMSO10055–60
6-Bromopurine4-MethoxyanilineNaHNMP9070–75

Recent studies highlight the critical role of ortho-substituted anilines in sterically hindering over-alkylation, improving regioselectivity at N9. Microwave-assisted protocols further enhance efficiency, reducing reaction times from hours to minutes while maintaining yields >75% [5] [8].

Alkylation Techniques Using Potassium Carbonate/Dimethylformamide Systems

The K₂CO₃/DMF system is a workhorse for N-alkylation in purine chemistry, particularly for installing diverse substituents at the N7 or N9 positions. Potassium carbonate acts as a mild base, deprotonating the purine nitrogen to generate a nucleophilic site, while DMF solvates cations and facilitates reactant mobility. For 9-phenylpurine-2,6-dione synthesis, this system enables:

  • Selective Monoalkylation: Controlled stoichiometry (1:1 purine:alkylating agent) minimizes dialkylation byproducts.
  • Functional Group Tolerance: Stability toward ester, nitro, and cyano groups allows modular derivatization [9].

Optimal conditions involve stirring equimolar amounts of purine-2,6-dione and phenylalkyl halides (e.g., benzyl chloride) in anhydrous DMF with 1.5 equivalents of K₂CO₃ at 60°C for 6–8 hours. This achieves yields of 70–85%, with purification via recrystallization from ethanol/water mixtures. Industrial adaptations employ catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to accelerate interfacial reactions in biphasic systems [6] [9].

Table 2: Alkylation Outcomes with K₂CO₃/DMF System

Alkylating AgentPurine PositionReaction Time (h)Purity (%)Key Side Products
Benzyl bromideN7692N7,N9-dibenzyl isomer
Phenethyl chlorideN9888O-Alkylated adduct
4-Fluorobenzyl iodideN9595Dehalogenated purine

Multistep Synthesis via 8-Mercaptopurine Intermediate Cyclization

A robust route to 9-phenylpurine-2,6-dione involves 8-mercaptopurine intermediates as pivotal precursors. The synthesis commences with the preparation of 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione through thiolation of xanthine derivatives using phosphorus pentasulfide (P₂S₅) in refluxing pyridine. Subsequent functionalization exploits the sulfur atom's nucleophilicity:

  • Alkylation: Treatment with 2-(benzoylamino)ethyl chloride yields 8-(benzoylaminoethylthio)purine derivatives.
  • Cyclization: Acid- or base-mediated intramolecular acylation forms [1,3,5]-thiadiazepino-fused purines, which undergo hydrolytic cleavage to release the 9-phenyl target .

Critical to success is the in situ conversion of the chloromido intermediate (4) using anhydrous aluminum chloride, which catalyzes ring closure at 120°C. This step achieves 60–65% yields, with purity >98% after silica gel chromatography. Alternative pathways start from 7-(2-benzoylaminoethyl)-8-bromopurines, where bromine displacement by thiourea generates thiolates primed for cyclization .

Photochemical Synthesis under UV Irradiation (290–315 nm)

Photochemical routes leverage UV energy to drive purine ring formation under mild conditions. A notable approach uses 2,3-diaminomaleonitrile (DAMN) as a photolabile precursor irradiated at 290–315 nm in acetonitrile/triethylamine mixtures. The mechanism proceeds through four key stages:

  • Photoisomerization: DAMN converts to diaminofumaronitrile (DAFN) under UV-A light.
  • Azetidine Formation: DAFN undergoes [2+2] cycloaddition, forming unstable azetidine intermediates (5).
  • Ring Expansion: C–C bond cleavage yields N-heterocyclic carbene (6), tautomerizing to 4-aminoimidazole-5-carbonitrile (AICN, 7).
  • Purine Annulation: AICN reacts with trimethyl orthoacetate and aniline derivatives to furnish 9-phenylpurine-2,6-diones [5].

This method achieves 40–50% overall yields but offers advantages in atom economy and avoidance of heavy metal catalysts. Optimization studies indicate photon flux densities of 15–20 mW/cm² and reaction times of 12–15 hours maximize imidazole→purine conversion. Scalability remains limited by photon penetration depth in batch reactors, prompting interest in microfluidic photochemical cells [5] [8].

Continuous Flow Reactor Optimization for Industrial Scale Production

Transitioning from batch to continuous flow systems addresses key limitations in 9-phenylpurine-2,6-dione manufacturing, particularly for photochemical and high-temperature steps. Flow reactors provide:

  • Enhanced Photon Efficiency: Thin-channel designs ensure uniform UV penetration in photocyclizations.
  • Precise Residence Time Control: Mitigates decomposition in thermally sensitive steps (e.g., azetidine intermediates).
  • Improved Heat Transfer: Facilitates exothermic alkylations at higher concentrations [10].

Industrial prototypes employ tubular reactors with immobilized acid/base catalysts for N9-phenylation, operating at 100°C and 10–15 bar pressure. For photochemical steps, falling-film microreactors with UV-LED arrays (λ = 305 nm) achieve 3× higher space-time yields than batch systems. Integrated continuous crystallization modules directly couple reaction and purification, yielding 99.5% pure product at throughputs >1 kg/day [10].

Table 3: Continuous Flow Parameters for Key Synthesis Steps

Synthetic StepReactor TypeTemperature (°C)Residence Time (min)Throughput (g/h)
N9-PhenylationPacked-bed (Pd/C)1003085
PhotocyclizationMicrofluidic (UV-LED)2512040
Alkylation (K₂CO₃/DMF)CSTR cascade6090120
Final CrystallizationOscillatory baffled0–5240180

Comprehensive Compound List from Synthesis Pathways

Properties

CAS Number

5444-47-3

Product Name

9-Phenyl-3,9-dihydro-1H-purine-2,6-dione

IUPAC Name

9-phenyl-3H-purine-2,6-dione

Molecular Formula

C11H8N4O2

Molecular Weight

228.21 g/mol

InChI

InChI=1S/C11H8N4O2/c16-10-8-9(13-11(17)14-10)15(6-12-8)7-4-2-1-3-5-7/h1-6H,(H2,13,14,16,17)

InChI Key

SMYATLOKIGVDEW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=NC3=C2NC(=O)NC3=O

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2NC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.